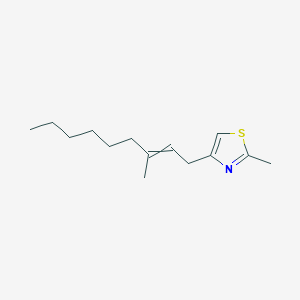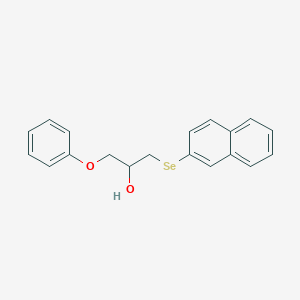![molecular formula C16H14Br2N2O2Te2 B14261894 N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide CAS No. 149329-75-9](/img/structure/B14261894.png)
N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide is a synthetic organic compound characterized by the presence of tellurium atoms and brominated phenyl groups
Métodos De Preparación
The synthesis of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide typically involves the reaction of 4-bromo-2-aminophenol with tellurium tetrachloride, followed by acylation with acetic anhydride. The reaction conditions include:
Solvent: Anhydrous ethanol
Temperature: Reflux conditions (approximately 78°C)
Reaction Time: 8 hours
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of tellurium-containing polymers and materials with unique electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine and tellurium, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of advanced materials for electronics, such as semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide involves its interaction with molecular targets through the tellurium and bromine atoms. These interactions can lead to the formation of reactive intermediates that disrupt biological processes or enhance the material properties of the compound. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide can be compared with other similar compounds, such as:
N,N’-[Ditellane-1,2-diylbis(4-chloro-2,1-phenylene)]diacetamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
N,N’-[Ditellane-1,2-diylbis(4-methyl-2,1-phenylene)]diacetamide: Contains methyl groups instead of bromine, resulting in different chemical and biological properties.
Propiedades
Número CAS |
149329-75-9 |
|---|---|
Fórmula molecular |
C16H14Br2N2O2Te2 |
Peso molecular |
681.3 g/mol |
Nombre IUPAC |
N-[2-[(2-acetamido-5-bromophenyl)ditellanyl]-4-bromophenyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2O2Te2/c1-9(21)19-13-5-3-11(17)7-15(13)23-24-16-8-12(18)4-6-14(16)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
PNWYPFDLXJZEPB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Br)[Te][Te]C2=C(C=CC(=C2)Br)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



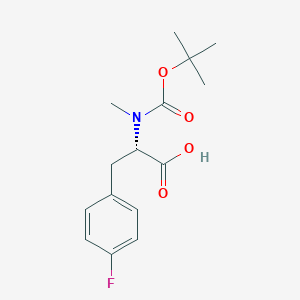

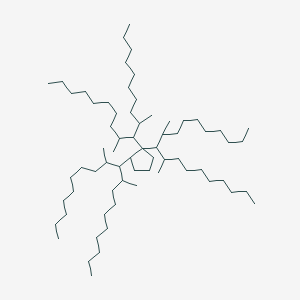
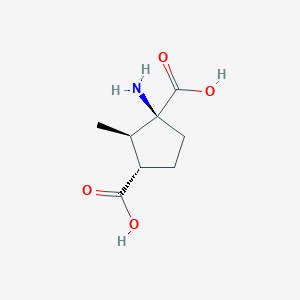

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
